

Assessing Cell Permeability of Lenalidomide-C5-NH2 Based Compounds

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Compound of Interest

Compound Name: *Lenalidomide-C5-NH2 (TFA)*

Cat. No.: *B12427233*

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Executive Summary

Lenalidomide-C5-NH2 is a specialized functionalized E3 ligase ligand used primarily as a building block for Proteolysis Targeting Chimeras (PROTACs). Unlike the parent drug (Lenalidomide) or its C4-substituted analogs (Pomalidomide derivatives), the C5-substitution offers a unique "exit vector"—the geometric trajectory where the linker connects to the target warhead.

While the C5 exit vector allows access to distinct chemical space and ternary complex geometries, the introduction of a primary amine and subsequent linker attachment alters the physicochemical profile, challenging cell permeability. This guide provides a comparative analysis of Lenalidomide-C5-NH2 against standard alternatives and details a self-validating experimental workflow to assess its permeability, distinguishing between passive diffusion and P-glycoprotein (P-gp) mediated efflux.

Physicochemical Profile & Comparative Analysis

The permeability of PROTAC building blocks is governed by the "Chameleon Effect"—the ability to bury polar surface area (PSA) to cross membranes. Lenalidomide-C5-NH2 presents a specific challenge: the C5-amine increases Topological Polar Surface Area (TPSA) compared to the parent molecule, potentially reducing passive diffusion rates unless compensated by the linker chemistry.

Comparative Matrix: Lenalidomide-C5-NH2 vs. Alternatives

The following table contrasts Lenalidomide-C5-NH2 with its primary competitors in the PROTAC design space.

Feature	Lenalidomide-C5-NH2	Lenalidomide-C4-NH2 (Pomalidomide-like)	VHL Ligand (VH032-based)
Core Scaffold	Phthalimide (Cereblon Binder)	Phthalimide (Cereblon Binder)	Hydroxyproline (VHL Binder)
Exit Vector	C5 Position (Meta to carbonyl)	C4 Position (Para to carbonyl)	Terminal Acetyl/Phenyl
Molecular Weight	~275 Da (Ligand only)	~273 Da (Ligand only)	~450+ Da (Ligand only)
Est. TPSA	High (>90 Å ²)	High (>90 Å ²)	Very High (>130 Å ²)
Permeability Risk	Moderate. Amine handle increases polarity.	Moderate. Similar to C5, but C4 is standard.	High. Often requires extensive optimization.
Efflux Liability	Weak P-gp Substrate	Weak P-gp Substrate	Generally Low Efflux
Primary Utility	Accessing difficult ternary complexes where C4 vectors fail.	Standard "workhorse" for CRBN PROTACs.	High-affinity binding, but poor permeability.

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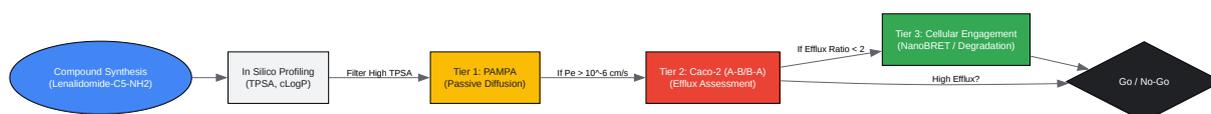
Scientific Insight: While C4 and C5 analogs are isomers, the vector matters. If a C4-linked PROTAC fails to degrade the target due to steric clashes, the C5 analog provides an alternative angle of attack. However, the permeability assessment remains critical because shifting the linker position can expose different solvent-accessible areas.

Experimental Framework: The Tiered Approach

To rigorously assess permeability, one must decouple passive diffusion from active efflux. Lenalidomide is a known (albeit weak) substrate for P-gp (MDR1). Therefore, a single assay is insufficient.

Diagram 1: Permeability Assessment Workflow

This workflow illustrates the logical progression from physicochemical profiling to cellular validation.



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Caption: Tiered workflow for PROTAC permeability. Tier 1 filters for passive diffusion; Tier 2 identifies efflux liability; Tier 3 confirms intracellular availability.

Detailed Protocol: Bidirectional Caco-2 Assay with Inhibition

While PAMPA is useful for high-throughput screening, the Caco-2 assay is the definitive method for Lenalidomide-based compounds because it expresses the transporters (P-gp) that affect these ligands.

Objective: Determine the Apparent Permeability () and Efflux Ratio (ER) of Lenalidomide-C5-NH₂ derivatives.

Reagents & Equipment

- Cell Line: Caco-2 cells (ATCC), differentiated for 21 days on Transwell® inserts (0.4 µm pore size).
- Transport Buffer: HBSS (pH 7.4) with 10 mM HEPES.
- Inhibitor: Verapamil (100 µM) – Critical for validating P-gp contribution.
- Control: Propranolol (High perm), Atenolol (Low perm), Digoxin (High efflux).
- Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Methodology

- Preparation of Monolayers:
 - Verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER).
 - Acceptance Criteria: TEER > 300 Ω·cm².
- Compound Preparation:
 - Prepare 10 µM working solution of Lenalidomide-C5-NH₂ in Transport Buffer (max 0.5% DMSO).
 - Note: PROTACs often adsorb to plastic. Use low-binding plates or glass-coated inserts.
- Transport Initiation (A → B and B → A):

- Apical to Basolateral (A → B): Add compound to the Apical chamber (Donor). Sample from Basolateral (Receiver).
- Basolateral to Apical (B → A): Add compound to Basolateral chamber. Sample from Apical.
- Inhibition Condition: Pre-incubate cells with 100 μ M Verapamil for 30 mins, then run A → B and B → A with Verapamil present.
- Incubation:
 - Incubate at 37°C, 5% CO₂ for 120 minutes.
 - Crucial Step: At T=120, collect samples from both donor and receiver wells to calculate Mass Balance (Recovery).
- Quantification:
 - Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM).
 - Calculate

using the equation:

(Where

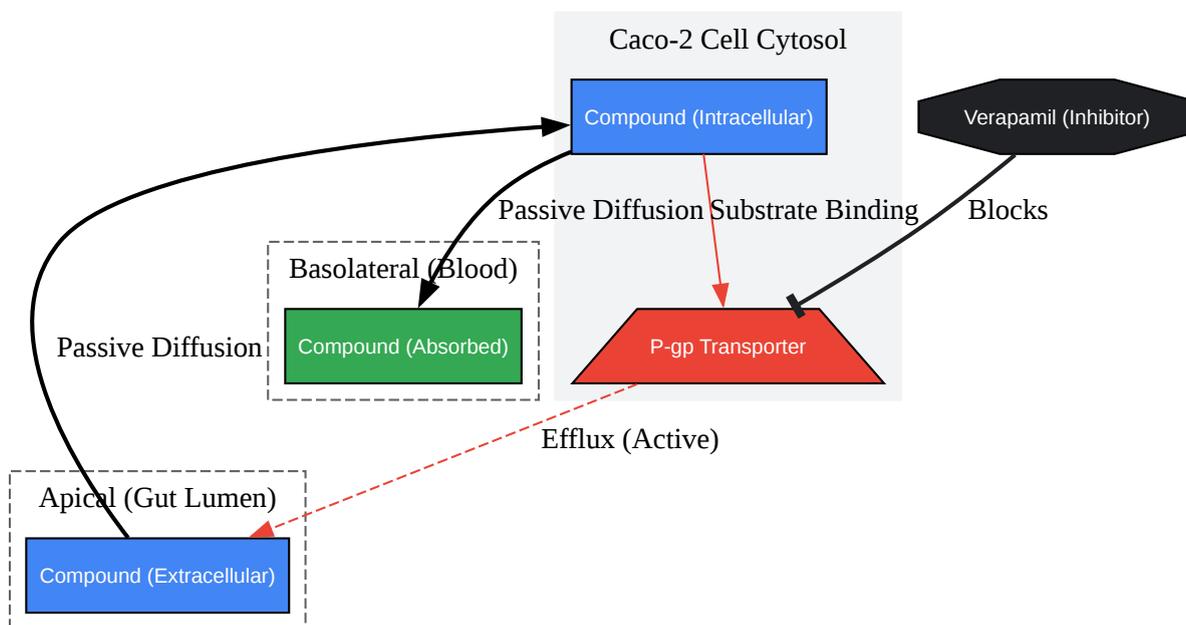
is flux,

is surface area,

is initial concentration).

Diagram 2: Transport Mechanisms & Inhibition Logic

This diagram visualizes why the inhibition step is mandatory for Lenalidomide derivatives.



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Caption: Mechanism of transport. Lenalidomide-C5-NH2 enters via passive diffusion but may be pumped out by P-gp. Verapamil blocks this efflux, revealing the true passive permeability.

Data Interpretation & Troubleshooting

When analyzing results for Lenalidomide-C5-NH2 compounds, use these thresholds:

Interpretation Table

Metric	Value Range	Interpretation for Lenalidomide-C5-NH2
(A → B)	cm/s	High Permeability. Likely orally bioavailable.
(A → B)	cm/s	Moderate. Acceptable for PROTACs (molecular glue range).
(A → B)	cm/s	Low. Optimization required (Linker modification needed).
Efflux Ratio (ER)		No significant efflux. Passive diffusion dominates.
Efflux Ratio (ER)		Efflux Substrate. Compare with Verapamil data.
Recovery		Non-specific Binding. Compound is sticking to the plastic or trapped in the membrane. Invalidates data. ^[1]

Troubleshooting Low Recovery

A common issue with Lenalidomide-linker conjugates is low recovery due to the "greasy" nature of the linker.

- Solution: Add 4% BSA (Bovine Serum Albumin) to the receiver well. This acts as a "sink" condition, mimicking plasma protein binding and preventing the compound from sticking to the plastic walls, ensuring accurate flux measurement.

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